4-fluoro-N-{2-[(4-phenylcyclohexyl)amino]ethyl}benzamide
Overview
Description
4-fluoro-N-{2-[(4-phenylcyclohexyl)amino]ethyl}benzamide is a useful research compound. Its molecular formula is C21H25FN2O and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.19509159 g/mol and the complexity rating of the compound is 395. The solubility of this chemical has been described as 35.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neurological Disease Research
4-Fluoro-N-{2-[(4-phenylcyclohexyl)amino]ethyl}benzamide has been utilized in neurological disease research. A study by Kepe et al. (2006) used a derivative of this compound, labeled with F-18, as a molecular imaging probe to quantify serotonin 1A (5-HT(1A)) receptor densities in the living brains of Alzheimer's disease patients. They found significant decreases in receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients, correlating with worsening clinical symptoms and neuropathological loads.
Fluorine-18-Labeled Antagonists Development
In the development of fluorine-18-labeled antagonists, Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635, which included this compound variants. These compounds were radiolabeled with fluorine-18 and evaluated for biological properties in rats, demonstrating potential for assessing dynamic changes in serotonin levels and static measurement of 5-HT1A receptor distribution (Lang et al., 1999).
Crystal Structure Analysis
The compound has also been studied for its crystal structure properties. Chopra and Row (2005) investigated 4-Fluoro-N-(2-fluorophenyl) benzamide, a similar molecule, revealing its dimorphic behavior and analyzing its morphology and crystal structure (Chopra & Row, 2005).
Antiviral Research
Hebishy et al. (2020) studied benzamide-based 5-aminopyrazoles, similar to this compound, for their anti-influenza A virus activity. They found significant antiviral activities against bird flu influenza (H5N1) in several synthesized compounds (Hebishy et al., 2020).
Synthetic and Theoretical Investigations
Potenti et al. (2021) conducted synthetic and theoretical investigations on 4-Fluoro-threonine, related to this compound, exploring its spectroscopic characterization and conformational space using machine learning coupled with quantum chemistry (Potenti et al., 2021).
Polyamide Synthesis
In the field of polymer chemistry, Hsiao et al. (2000) synthesized polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol, including compounds structurally related to this compound. These polyamides displayed excellent solubility, thermal stability, and potential for various applications (Hsiao et al., 2000).
Properties
IUPAC Name |
4-fluoro-N-[2-[(4-phenylcyclohexyl)amino]ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O/c22-19-10-6-18(7-11-19)21(25)24-15-14-23-20-12-8-17(9-13-20)16-4-2-1-3-5-16/h1-7,10-11,17,20,23H,8-9,12-15H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVRZACSKIGGPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NCCNC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24783690 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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